9H-Voacangine, 9-hydroxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

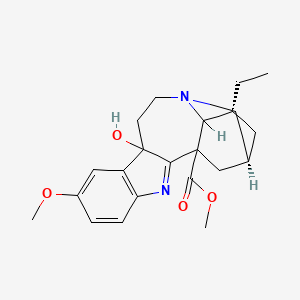

9H-Voacangine, 9-hydroxy- is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.5 g/mol. The purity is usually 95%.

The exact mass of the compound 9H-Voacangine, 9-hydroxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9H-Voacangine, 9-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Voacangine, 9-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Angiogenic Properties

Voacangine has been identified as a novel anti-angiogenic agent. Research indicates that it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 18 μM without exhibiting cytotoxic effects. The compound significantly suppresses in vitro angiogenesis, including vascular endothelial growth factor (VEGF)-induced tube formation and chemoinvasion. Furthermore, voacangine demonstrates in vivo anti-angiogenic activity in the chorioallantoic membrane model at non-toxic doses. It also reduces the expression levels of hypoxia-inducible factor 1-alpha (HIF-1α) and its target gene VEGF in a dose-dependent manner .

Neuroprotective Effects

Voacangine's potential in treating neurodegenerative diseases has been explored, particularly concerning Alzheimer's disease (AD). The compound is thought to inhibit the production of amyloid-beta peptides, which contribute to neurological deposits associated with AD. Studies suggest that voacangine may modulate pathways related to BACE1 enzyme activity, which is crucial for amyloid precursor protein processing .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of voacangine. Various studies have reported its effectiveness against different pathogens, including bacteria and fungi. For instance, a study demonstrated that voacangine exhibits significant antibacterial activity against strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent for infectious diseases .

Synthesis and Yield Optimization

The extraction and synthesis of voacangine have been optimized through various methods, including microwave-assisted extraction techniques. An optimized procedure yielded up to 49% of voacangine from V. africana root bark, demonstrating the feasibility of producing this compound for further research and therapeutic applications .

Case Study 1: Cancer Treatment

A clinical study investigated the effects of voacangine on tumor models, revealing its capacity to inhibit tumor growth through anti-angiogenic mechanisms. The findings support its potential use as an adjunct therapy in cancer treatment protocols.

Case Study 2: Neurodegenerative Disorders

In preclinical trials involving animal models of Alzheimer's disease, voacangine administration resulted in improved cognitive functions and reduced amyloid plaque formation, indicating its promise as a neuroprotective agent.

Data Tables

Propiedades

Número CAS |

3464-63-9 |

|---|---|

Fórmula molecular |

C22H28N2O4 |

Peso molecular |

384.5 g/mol |

Nombre IUPAC |

methyl (15S,17R)-17-ethyl-10-hydroxy-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4(9),5,7-tetraene-1-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-9-13-11-21(20(25)28-3)18(14)24(12-13)8-7-22(26)16-10-15(27-2)5-6-17(16)23-19(21)22/h5-6,10,13-14,18,26H,4,7-9,11-12H2,1-3H3/t13-,14+,18?,21?,22?/m0/s1 |

Clave InChI |

AVRFPRAAVSCSSZ-GSEWTJHMSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4(C3=NC5=C4C=C(C=C5)OC)O)C(=O)OC |

SMILES isomérico |

CC[C@@H]1C[C@H]2CC3(C1N(C2)CCC4(C3=NC5=C4C=C(C=C5)OC)O)C(=O)OC |

SMILES canónico |

CCC1CC2CC3(C1N(C2)CCC4(C3=NC5=C4C=C(C=C5)OC)O)C(=O)OC |

Key on ui other cas no. |

3464-63-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.